2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione
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Overview
Description
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a useful research compound. Its molecular formula is C15H15NO2S and its molecular weight is 273.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.08234989 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has explored the synthesis of novel compounds, including those related to benzoxazine derivatives, for antimicrobial applications. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including those with benzoxazine moieties, and evaluated their antimicrobial activities. Some compounds exhibited moderate to good antimicrobial properties against various microorganisms, suggesting potential for the development of new antimicrobial agents (Bektaş et al., 2010).
Allelochemicals from Gramineae
The benzoxazinone structure, closely related to benzoxazines, has been studied for its allelochemical properties. Macias et al. (2006) reviewed the isolation and synthesis of benzoxazinones from Gramineae, highlighting their phytotoxic, antimicrobial, and insecticidal properties. This research underscores the ecological significance and potential agronomic utility of benzoxazine-related compounds (Macias et al., 2006).
Electrochemical Synthesis with Anti-stress Oxidative Properties
Largeron and Fleury (1998) demonstrated an innovative electrochemical synthesis method for 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This method offers a convenient route to novel benzoxazine derivatives with potential anti-stress oxidative properties, highlighting the versatility of benzoxazine chemistry (Largeron & Fleury, 1998).
Synthesis of Benzoxazine Derivatives for Antibacterial Evaluation
Soliman, El-Sakka, and El-Shalakany (2023) explored the synthesis of novel benzoxazine derivatives bearing a chalcone moiety. These compounds were evaluated for their antibacterial properties, revealing mild to moderate activity against both gram-positive and gram-negative bacteria. This research exemplifies the ongoing exploration of benzoxazine derivatives for potential antibacterial applications (Soliman, El-Sakka, & El-Shalakany, 2023).
Application in GABA-A Benzodiazepine Receptor Ligands
Carling et al. (2004) investigated 1,2,4-triazolo[3,4-a]phthalazines, structurally related to benzoxazines, for their high-affinity binding to GABA-A benzodiazepine receptors. These compounds exhibited selectivity for alpha 2, alpha 3, and alpha 5-subtypes over alpha 1, suggesting potential applications in neurological research and therapeutic development (Carling et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-17-11-8-6-10(7-9-11)14-16-15(19)12-4-2-3-5-13(12)18-14/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQQAOYJWRFRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)C3=C(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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